Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with a methyl ester group at position 2 and a benzamido moiety at position 2. The benzamido group is further modified with a sulfonyl-linked 3,5-dimethylpiperidine substituent. The benzo[b]thiophene scaffold is known for its bioisosteric properties, often mimicking indole or benzofuran in drug design, while the sulfonyl-piperidine group may enhance solubility or target-binding specificity .
Properties
IUPAC Name |
methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-15-12-16(2)14-26(13-15)33(29,30)18-10-8-17(9-11-18)23(27)25-21-19-6-4-5-7-20(19)32-22(21)24(28)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGMDRRCFHKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[b]thiophene core, a piperidine moiety, and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 421.56 g/mol. The presence of the sulfonamide group is significant for its biological interactions.
Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit a range of biological activities. The mechanism by which this compound exerts its effects includes:
- Inhibition of Cancer Cell Proliferation : The compound has shown potential as an apoptosis-inducing agent in cancer cells, particularly breast cancer cell lines (MCF-7). Studies have reported IC50 values ranging from 23.2 to 49.9 µM for various analogs .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against Gram-positive bacteria and fungi, suggesting that this derivative may also possess such activities .
Antitumor Activity
The antitumor efficacy was evaluated using various assays, including cell viability assays and flow cytometry for cell cycle analysis. The results indicated significant cytotoxic effects on cancer cells:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 23.2 - 49.9 | Induction of apoptosis, G2/M phase arrest |
| Control (e.g., Doxorubicin) | Varies | Standard chemotherapeutic agent |
Case Studies
- Study on Breast Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry revealed increased G2/M phase arrest, indicating disruption of the cell cycle .
- Antimicrobial Evaluation : Similar benzo[b]thiophene derivatives were tested for antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics consistent with Lipinski's rule of five, suggesting good oral bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles.
Comparison with Similar Compounds
The structural and functional attributes of Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate can be contextualized by comparing it with three classes of analogs: sulfonylurea herbicides , thiophene-based kinase inhibitors , and benzamido-substituted thiophene derivatives .
Structural Analogies with Sulfonylurea Herbicides
Sulfonylurea herbicides, such as metsulfuron methyl and triflusulfuron methyl (), share a sulfonylurea bridge and methyl ester group with the target compound. However, the latter replaces the triazine ring (common in herbicides) with a benzo[b]thiophene core and a 3,5-dimethylpiperidine substituent. Key differences include:
- Bioactivity : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants, while the target compound’s piperidine-sulfonyl group may confer affinity for mammalian targets (e.g., enzymes or receptors).
- Substituent Effects : The dimethylpiperidine group likely enhances lipophilicity and membrane permeability compared to the triazine-based herbicides, which prioritize polar interactions for plant uptake .
Table 1: Comparison with Sulfonylurea Herbicides
Contrast with Thiophene-Based Kinase Inhibitors
describes a pyrazolo[3,4-d]pyrimidin-chromenone-thiophene carboxylate compound targeting kinases. Unlike this analog, the target compound lacks a pyrimidine or chromenone moiety but shares a thiophene carboxylate ester. Key distinctions:
- Substituent Impact : Fluorine atoms in ’s compound enhance metabolic stability and electronegativity, whereas the dimethylpiperidine group in the target compound may optimize steric bulk for receptor binding .
Table 2: Comparison with Thiophene-Based Pharmaceuticals
Functional Comparison with Benzamido-Thiophene Derivatives
The benzamido group in the target compound is structurally analogous to derivatives like ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (). However:
- Conformational Flexibility: The tetrahydrobenzothiophene in adopts a non-planar conformation, while the benzo[b]thiophene in the target compound is rigid and planar, favoring interactions with flat binding pockets.
- Sulfonyl vs. Nitro Groups : Unlike 3-nitrocinnamic acid derivatives (), the sulfonyl-piperidine group in the target compound may reduce electrophilicity, minimizing off-target reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
